N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide
Description
N,2,4,6-Tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by a benzenesulfonamide core substituted with four methyl groups at the 2-, 4-, 6-positions and the nitrogen atom. The N-substituent comprises a thiophen-3-yl moiety bearing a morpholine-4-carbonyl group at its 2-position.
Properties
IUPAC Name |
N,2,4,6-tetramethyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-13-11-14(2)18(15(3)12-13)27(23,24)20(4)16-5-10-26-17(16)19(22)21-6-8-25-9-7-21/h5,10-12H,6-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEJHKYZJKDNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a thiophene derivative, followed by the introduction of the morpholine carbonyl group through a coupling reaction. The final step often involves the methylation of the aromatic ring to achieve the desired tetramethyl substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and can be scaled up for large-scale production. The use of automated systems and advanced catalysts can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may be explored for its therapeutic properties, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The morpholine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Analysis
The target compound’s structure is compared to three classes of sulfonamide derivatives from the literature:
- Heterocyclic Moieties: The target’s thiophene-morpholine group contrasts with triazole-thiones () and thiazole derivatives ().
- Sulfonamide Modifications: Unlike the patent derivatives (), which feature bulky cyclohexenyl and oxazolidinone groups, the target compound prioritizes compact methyl substituents, likely enhancing metabolic stability .
Spectral Data Comparison
Key IR and NMR spectral features highlight structural differences:
- The absence of C=O in triazole-thiones [7–9] (vs. hydrazinecarbothioamides [4–6]) confirms cyclization during synthesis, a process distinct from the target compound’s morpholine carbonyl retention .
Physicochemical Properties
- Solubility : The morpholine carbonyl and thiophene in the target compound may enhance water solubility compared to purely aromatic analogs (e.g., triazole-thiones).
- Stability : The absence of tautomerism (unlike triazole-thiones) and robust sulfonamide-amide bonds suggest superior stability under physiological conditions .
- Lipophilicity : Methyl and morpholine groups balance lipophilicity, contrasting with highly hydrophobic trifluoromethyl patent derivatives .
Q & A
Q. Table 1. Key Characterization Data for Related Sulfonamides
| Compound | Melting Point (°C) | -NMR (δ, ppm) | HRMS (m/z) | Reference |
|---|---|---|---|---|
| 4-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)benzenesulfonamide | 246–248 | 7.8 (s, 1H, thiophene) | 323.0521 | |
| N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide | N/A | 3.7 (m, 4H, morpholine) | 326.29 |
Q. Table 2. Recommended Software for Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
